molecular formula C23H17N3O B5488671 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5488671
M. Wt: 351.4 g/mol
InChI Key: QESMWOWHWHTRQD-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN 4096BS has been shown to be effective in blocking the effects of CGRP in animal models, and it is being studied for its potential use in the treatment of migraine headaches.

Mechanism of Action

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS works by blocking the effects of CGRP, a neuropeptide that is involved in the regulation of pain and inflammation. CGRP is released from sensory nerves in response to various stimuli, including inflammation and injury. It binds to CGRP receptors on target cells, leading to the activation of intracellular signaling pathways that promote pain and inflammation. By blocking the CGRP receptor, 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS reduces the effects of CGRP and thereby reduces pain and inflammation.
Biochemical and Physiological Effects
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been shown to be effective in reducing pain and inflammation in animal models. It has also been shown to reduce the release of pro-inflammatory cytokines and other mediators of inflammation. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS does not appear to have any significant effects on cardiovascular function, and it has a low potential for abuse or dependence.

Advantages and Limitations for Lab Experiments

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has several advantages for use in lab experiments. It is highly selective for the CGRP receptor, and it has been extensively studied in animal models. It has a low potential for toxicity and side effects, and it is relatively easy to synthesize. However, there are also some limitations to its use. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has not been extensively studied in humans, and its long-term effects are not well understood. It may also have limited effectiveness in certain types of pain conditions.

Future Directions

There are several potential future directions for research on 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS. One area of interest is the development of more selective CGRP receptor antagonists that may have greater efficacy and fewer side effects. Another area of interest is the study of the long-term effects of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in animal models and humans. Additionally, there is interest in exploring the potential use of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in combination with other drugs for the treatment of pain and inflammation.

Synthesis Methods

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS can be synthesized using a multistep process that involves the coupling of 4-biphenylboronic acid with 5-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group and coupling with acrylonitrile. The final product is purified using column chromatography.

Scientific Research Applications

3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been extensively studied in animal models of migraine and other pain conditions. It has been shown to be effective in reducing pain and inflammation, and it has been proposed as a potential treatment for migraine headaches. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has also been studied in models of other conditions, such as neuropathic pain and osteoarthritis.

properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-phenylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-27-20-11-12-21-22(14-20)26-23(25-21)19(15-24)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMWOWHWHTRQD-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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